
Propan-2-yl 4-aminopentanoate hydrochloride
Übersicht
Beschreibung
“Propan-2-yl 4-aminopentanoate hydrochloride” is a chemical compound with the CAS Number: 1795436-37-1 . It has a molecular weight of 195.69 . The IUPAC name for this compound is isopropyl 4-aminopentanoate hydrochloride .
Molecular Structure Analysis
The InChI code for “Propan-2-yl 4-aminopentanoate hydrochloride” is 1S/C8H17NO2.ClH/c1-6(2)11-8(10)5-4-7(3)9;/h6-7H,4-5,9H2,1-3H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Propan-2-yl 4-aminopentanoate hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Psychiatric Applications
Valproate, chemically related to Propan-2-yl 4-aminopentanoate hydrochloride, is primarily utilized in psychiatric medicine, particularly for the treatment of bipolar disorder. It affects neurotransmission pathways involving dopamine, GABA, and glutamate, and exhibits efficacy in acute mania treatment, either as monotherapy or in combination with antipsychotics. Despite its psychiatric benefits, the application of valproate in other disorders like schizophrenia and borderline personality disorder remains limited due to insufficient data. The compound's use in women of childbearing potential is significantly constrained due to its teratogenic effects, which include neural tube defects and potential links to decreased verbal intelligence in offspring (Haddad et al., 2009).
Anesthetic and Sedative Properties
Propofol, another derivative, is widely used as an intravenous anaesthetic and sedative. It provides rapid induction and maintenance of anesthesia or sedation with minimal excitatory effects. Propofol's suitability for outpatient surgery is highlighted by its superior recovery profile and low incidence of postoperative nausea and vomiting. Its pharmacodynamics involve potentiation at the GABAA receptor, making it a favorable choice for sedation in intensive care settings, though its use requires careful monitoring due to potential cardiopulmonary disturbances (Langley & Heel, 1988).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer with structural similarities, has garnered interest for its antimicrobial properties, which are attributed to its unique chemical composition and high charge density. Although not primarily an antimicrobial agent, chitosan's role in food and pharmaceutical formulations is increasingly studied. The exact mechanisms underlying its antimicrobial activity are complex and necessitate a deeper understanding for optimized use in chitosan-based antimicrobial systems (Raafat & Sahl, 2009).
Cancer Therapy Potential
The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is under investigation for its antitumor efficacy across several cancer models. While primarily an immunosuppressant, FTY720 exhibits potential antitumor effects through mechanisms distinct from its immunosuppressive properties. This divergence suggests a promising avenue for cancer therapy research, emphasizing the need for further exploration of FTY720's molecular targets (Zhang et al., 2013).
Safety and Hazards
The safety information for “Propan-2-yl 4-aminopentanoate hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands and face thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Eigenschaften
IUPAC Name |
propan-2-yl 4-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)11-8(10)5-4-7(3)9;/h6-7H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQYXIHKQKUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-aminopentanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)

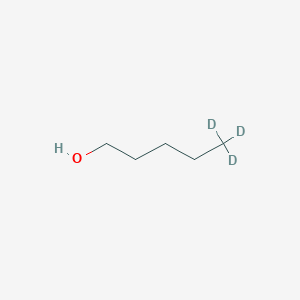
![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)
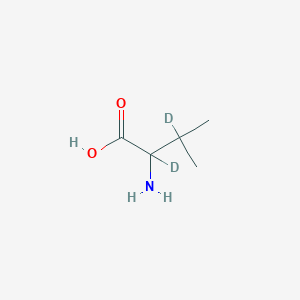

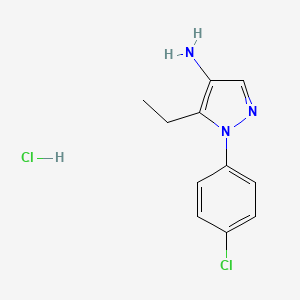

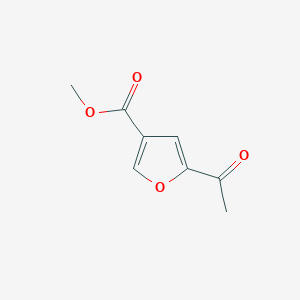
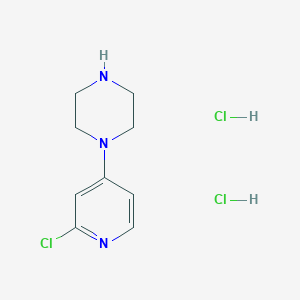
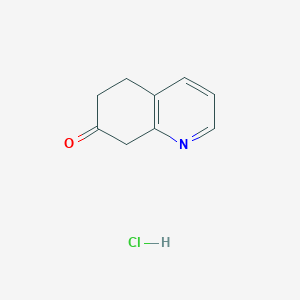

![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)
